molecular formula C9H9N3O2 B101268 1,2-dimethyl-6-nitro-1H-benzimidazole CAS No. 19492-66-1

1,2-dimethyl-6-nitro-1H-benzimidazole

Cat. No. B101268
CAS RN: 19492-66-1
M. Wt: 191.19 g/mol
InChI Key: KMYYUEOTHDFXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dimethyl-6-nitro-1H-benzimidazole, also known as DMNB, is a chemical compound that has been widely used in scientific research. DMNB has several unique properties that make it an ideal candidate for various applications, including its ability to detect protein kinase C (PKC) activity and its fluorescent properties.

Mechanism of Action

1,2-dimethyl-6-nitro-1H-benzimidazole works by binding to the active site of PKC and undergoing a conformational change, which results in the emission of a fluorescent signal. The fluorescence signal is proportional to the amount of active PKC present in the sample, which can be used to quantify PKC activity. This compound has a high affinity for PKC, which allows for the detection of low levels of PKC activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular function and viability. It does not affect the activity of other kinases or interfere with other cellular processes. This compound has been used in vivo to monitor PKC activity in various animal models, including zebrafish, mice, and rats, without causing any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-dimethyl-6-nitro-1H-benzimidazole as a fluorescent probe for PKC activity include its high selectivity and sensitivity, its ability to detect low levels of PKC activity, and its compatibility with various biological samples, including tissue lysates and live cells. However, this compound has some limitations, including its susceptibility to photobleaching, its limited dynamic range, and its inability to distinguish between different isoforms of PKC.

Future Directions

For the use of 1,2-dimethyl-6-nitro-1H-benzimidazole include developing new fluorescent probes based on its structure, using this compound to study the role of PKC in various diseases, and using this compound in drug discovery.

Synthesis Methods

The synthesis of 1,2-dimethyl-6-nitro-1H-benzimidazole involves the reaction of 2,4-dimethyl-1H-benzimidazole with nitric acid and acetic anhydride. The reaction produces this compound as a yellow crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the concentration of the reagents.

Scientific Research Applications

1,2-dimethyl-6-nitro-1H-benzimidazole has been widely used in scientific research as a fluorescent probe for PKC activity. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound can selectively bind to the active form of PKC and emit a fluorescent signal, which can be detected and quantified using fluorescence spectroscopy. This compound has also been used to study the regulation of PKC activity in various biological systems, including cancer cells, neurons, and vascular smooth muscle cells.

properties

CAS RN

19492-66-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1,2-dimethyl-6-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-6-10-8-4-3-7(12(13)14)5-9(8)11(6)2/h3-5H,1-2H3

InChI Key

KMYYUEOTHDFXLA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)[N+](=O)[O-]

synonyms

1H-Benzimidazole,1,2-dimethyl-6-nitro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.